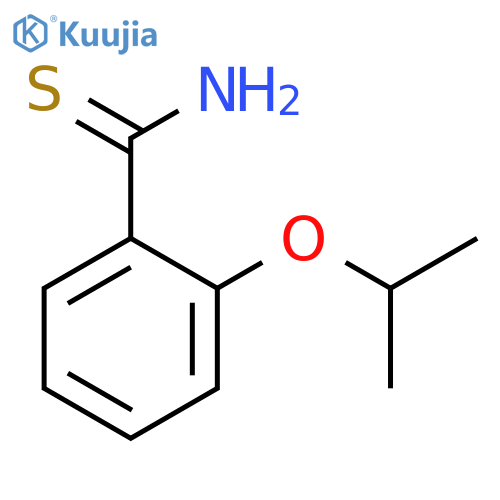Cas no 1017031-17-2 (2-(propan-2-yloxy)benzene-1-carbothioamide)

1017031-17-2 structure
商品名:2-(propan-2-yloxy)benzene-1-carbothioamide
CAS番号:1017031-17-2
MF:C10H13NOS
メガワット:195.281321287155
CID:4567268
2-(propan-2-yloxy)benzene-1-carbothioamide 化学的及び物理的性質
名前と識別子
-
- 2-(propan-2-yloxy)benzene-1-carbothioamide
- Benzenecarbothioamide, 2-(1-methylethoxy)-
-
- インチ: 1S/C10H13NOS/c1-7(2)12-9-6-4-3-5-8(9)10(11)13/h3-7H,1-2H3,(H2,11,13)
- InChIKey: QFVSGYWXUZTOSW-UHFFFAOYSA-N
- ほほえんだ: C1(C(N)=S)=CC=CC=C1OC(C)C
計算された属性
- せいみつぶんしりょう: 195.071785g/mol
- どういたいしつりょう: 195.071785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 67.3Ų
- ぶんしりょう: 195.28g/mol
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 319.0±44.0 °C at 760 mmHg
- フラッシュポイント: 146.7±28.4 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
2-(propan-2-yloxy)benzene-1-carbothioamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(propan-2-yloxy)benzene-1-carbothioamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B523450-10mg |
2-(Propan-2-yloxy)benzene-1-carbothioamide |
1017031-17-2 | 10mg |
$ 65.00 | 2022-06-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01051655-1g |
2-(Propan-2-yloxy)benzene-1-carbothioamide |
1017031-17-2 | 95% | 1g |
¥1456.0 | 2023-04-06 | |
| Enamine | EN300-52194-0.25g |
2-(propan-2-yloxy)benzene-1-carbothioamide |
1017031-17-2 | 95.0% | 0.25g |
$92.0 | 2025-02-20 | |
| Enamine | EN300-52194-5.0g |
2-(propan-2-yloxy)benzene-1-carbothioamide |
1017031-17-2 | 95.0% | 5.0g |
$743.0 | 2025-02-20 | |
| Enamine | EN300-52194-10.0g |
2-(propan-2-yloxy)benzene-1-carbothioamide |
1017031-17-2 | 95.0% | 10.0g |
$1101.0 | 2025-02-20 | |
| Enamine | EN300-52194-1.0g |
2-(propan-2-yloxy)benzene-1-carbothioamide |
1017031-17-2 | 95.0% | 1.0g |
$256.0 | 2025-02-20 | |
| Enamine | EN300-52194-0.5g |
2-(propan-2-yloxy)benzene-1-carbothioamide |
1017031-17-2 | 95.0% | 0.5g |
$175.0 | 2025-02-20 | |
| A2B Chem LLC | AV41505-100mg |
2-(propan-2-yloxy)benzene-1-carbothioamide |
1017031-17-2 | 95% | 100mg |
$105.00 | 2024-04-20 | |
| A2B Chem LLC | AV41505-250mg |
2-(propan-2-yloxy)benzene-1-carbothioamide |
1017031-17-2 | 95% | 250mg |
$132.00 | 2024-04-20 | |
| Enamine | EN300-52194-0.05g |
2-(propan-2-yloxy)benzene-1-carbothioamide |
1017031-17-2 | 95.0% | 0.05g |
$42.0 | 2025-02-20 |
2-(propan-2-yloxy)benzene-1-carbothioamide 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
1017031-17-2 (2-(propan-2-yloxy)benzene-1-carbothioamide) 関連製品
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
